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Compound of Interest

Compound Name: 4,5-Diphenylimidazole

Cat. No.: B189430 Get Quote

For researchers and professionals in drug development and materials science, a thorough

understanding of the physicochemical properties of heterocyclic compounds is paramount. This

guide provides a detailed comparative analysis of the structural and thermodynamic

characteristics of a series of phenylimidazoles: 2-phenylimidazole (2-PhI), 4-phenylimidazole

(4-PhI), 4,5-diphenylimidazole (4,5-DPhI), and 2,4,5-triphenylimidazole (2,4,5-TPhI). The

successive addition of phenyl groups to the imidazole ring significantly influences their solid-

state behavior and energetic properties, insights of which are crucial for applications ranging

from pharmaceutical design to the development of functional materials.

This guide summarizes key experimental data, outlines the methodologies used for their

determination, and presents logical workflows for characterization.

Thermodynamic Properties
The thermodynamic stability and phase behavior of the phenylimidazoles were investigated

using a combination of calorimetric and effusion techniques. The key thermodynamic

parameters are summarized below.

Fusion and Phase Transition Thermodynamics
The melting temperatures and enthalpies of fusion were determined by Differential Scanning

Calorimetry (DSC). A notable observation is the entropic driving force behind the higher melting

point of 2-PhI compared to its isomer, 4-PhI. The successive addition of phenyl groups leads to

a general increase in the enthalpy of fusion.[1]
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Compound
Melting
Temperature (T_m)
/ K

Molar Enthalpy of
Fusion
(Δ_fus_H°m) /
kJ·mol⁻¹

Molar Entropy of
Fusion
(Δ_fus_S°m) /
J·K⁻¹·mol⁻¹

2-Phenylimidazole (2-

PhI)
421.1 ± 0.9[1] 24.3 ± 0.5 57.7 ± 1.2

4-Phenylimidazole (4-

PhI)
414.4 ± 0.5[1] 23.0 ± 0.3 55.5 ± 0.7

4,5-Diphenylimidazole

(4,5-DPhI)
506.6 ± 0.9[1] 34.2 ± 0.5 67.5 ± 1.0

2,4,5-

Triphenylimidazole

(2,4,5-TPhI)

549.4 ± 0.9[1] 38.8 ± 0.6 70.6 ± 1.1

Interestingly, 4-PhI did not fully crystallize upon cooling and exhibited a glass transition

temperature (T_g) of 285.6 ± 1.0 K and a cold crystallization temperature (T_cc) of 323.2 ± 1.4

K in the subsequent heating cycle.[1]

Sublimation Thermodynamics
The volatility of the compounds was studied to understand the cohesive energies in the solid

state. A good correlation was observed between the thermodynamic properties of sublimation

and the unit cell molar volume for 2-PhI, 4,5-DPhI, and 2,4,5-TPhI.[1] The greater cohesive

energy of 4-PhI compared to 2-PhI is attributed to stronger N–H···N intermolecular interactions.

[1]

Structural Characterization
The crystalline structures of these phenylimidazoles have been previously documented, and

their analysis provides a basis for understanding the observed thermodynamic properties.[1]

The arrangement of molecules in the crystal lattice, influenced by factors like hydrogen bonding

and π-π stacking, dictates the cohesive forces and, consequently, the thermodynamic

behavior.
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Compoun
d

Crystal
System

Space
Group

a / Å b / Å c / Å V / Å³

2-

Phenylimid

azole (2-

PhI)

Orthorhom

bic
Ama2

10.0740

(15)
18.151 (4) 4.1562 (10) 760.0 (3)[2]

4-

Phenylimid

azole (4-

PhI)

- - - - - -

4,5-

Diphenylim

idazole

(4,5-DPhI)

- - - - - -

2,4,5-

Triphenyli

midazole

(2,4,5-

TPhI)

Orthorhom

bic
Pbcn 20.218 (4) 7.538 (2) 20.699 (4)

3154.6 (12)

[3]

Further crystallographic data for 4-phenylimidazole and 4,5-diphenylimidazole can be

accessed through the Cambridge Structural Database.

Experimental Protocols
A multi-technique approach was employed for the comprehensive characterization of the

phenylimidazoles, combining calorimetry, effusion methods, and computational chemistry.

Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperatures and enthalpies of fusion.

Instrumentation: A power compensation differential scanning calorimeter (PerkinElmer model

Pyris Diamond DSC) was used.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3238905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2968781/
https://www.benchchem.com/product/b189430?utm_src=pdf-body
https://www.rcsb.org/structure/4U72
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Samples (5-10 mg) were hermetically sealed in aluminum crucibles.

Experiments were conducted under a constant flow of nitrogen (20 mL·min⁻¹).

A scanning rate of 5 K·min⁻¹ was applied.[1]

The samples underwent double cycles of heating and cooling to observe melting,

crystallization, and glass transition phenomena.[1]

High-Precision Heat Capacity Drop Calorimetry
Objective: To measure the heat capacities in the solid phase at 298.15 K.

Procedure:

Sample masses ranging from 0.200 to 0.500 g were used.

The calorimeter was calibrated with sapphire (α-Al₂O₃, NIST-RM 720) using its known

standard molar heat capacity.[1]

Knudsen Effusion with Quartz Crystal Microbalance
Objective: To measure the vapor pressures of the compounds as a function of temperature to

determine the thermodynamic properties of sublimation.

Procedure: The vapor pressures of high-purity samples were measured within specific

temperature intervals for each compound.[4]

Quantum Chemical Calculations
Objective: To complement experimental thermodynamic data and to determine gaseous

phase heat capacities and molecular geometries.

Software: Gaussian 09 software package was utilized.[1]

Methodology:
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Full geometry optimizations and frequency calculations were performed at the M06-2X/6-

311++G(d,p) level of theory.[1]

The absence of imaginary frequencies confirmed that the optimized structures correspond

to true minima.[1]

Time-dependent density functional theory (TD-DFT) was used to simulate UV-vis spectra.

[1]

Visualizing the Experimental Workflow
The logical flow of the experimental and computational characterization process can be

visualized as follows:
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Experimental and computational workflow for phenylimidazole characterization.

This integrated approach, combining experimental measurements with theoretical calculations,

provides a robust framework for the detailed characterization of phenylimidazole derivatives

and offers valuable data for the rational design of new materials and pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.rcsb.org/structure/4U72
https://pmc.ncbi.nlm.nih.gov/articles/PMC3238905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2968781/
https://pubs.acs.org/doi/10.1021/acs.jpca.4c01589
https://www.benchchem.com/product/b189430#structural-and-thermodynamic-characterization-of-phenylimidazoles
https://www.benchchem.com/product/b189430#structural-and-thermodynamic-characterization-of-phenylimidazoles
https://www.benchchem.com/product/b189430#structural-and-thermodynamic-characterization-of-phenylimidazoles
https://www.benchchem.com/product/b189430#structural-and-thermodynamic-characterization-of-phenylimidazoles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b189430?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

